1-((4-Methoxy-3-methylphenyl)sulfonyl)piperidine

Übersicht

Beschreibung

“1-((4-Methoxy-3-methylphenyl)sulfonyl)piperidine” is a chemical compound with the molecular formula C13H19NO3S . It is also known by the synonyms “457961-34-1”, “AA92593”, “1-(4-methoxy-3-methylphenyl)sulfonylpiperidine”, and "1-(4-methoxy-3-methylbenzenesulfonyl)piperidine" .

Molecular Structure Analysis

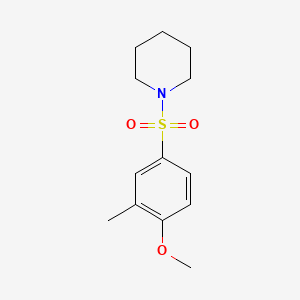

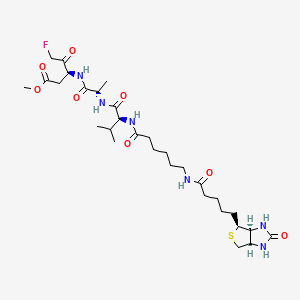

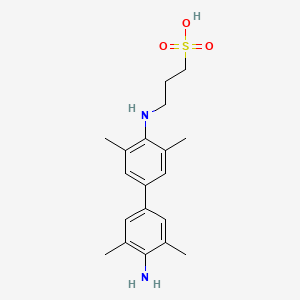

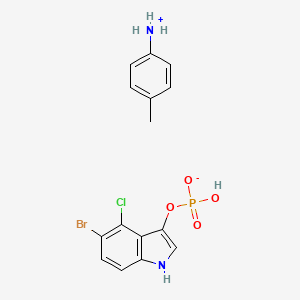

The molecular structure of “1-((4-Methoxy-3-methylphenyl)sulfonyl)piperidine” consists of a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms . Attached to this ring is a sulfonyl group connected to a 4-methoxy-3-methylphenyl group .Physical And Chemical Properties Analysis

The physical and chemical properties of “1-((4-Methoxy-3-methylphenyl)sulfonyl)piperidine” include its molecular formula (C13H19NO3S) and molecular weight . Further details about its physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Wissenschaftliche Forschungsanwendungen

Melanopsin-Mediated Phototransduction Antagonist

AA92593 serves as a potent antagonist for melanopsin-mediated phototransduction, with an IC50 of 665 nM. This application is significant in the study of light-induced biological processes, particularly those regulated by melanopsin (Opn4), which plays a crucial role in controlling circadian rhythms and pupillary light reflex .

Circadian Rhythm Regulation

Due to its antagonistic effects on melanopsin, AA92593 has potential applications in the study and modulation of circadian rhythms. Melanopsin is a photopigment found in specialized retinal ganglion cells that are directly photosensitive and influence the body’s clock .

Pupillary Light Reflex Modulation

AA92593 has been shown to inhibit the mouse pupillary light reflex, suggesting its utility in research related to the modulation of this reflex, which is an important aspect of visual function .

Opsin 4 (OPN4) Receptor Antagonism

With a Ki of 16 nM, AA92593 acts as an antagonist for the opsin 4 (OPN4) receptor, which could be leveraged in studies investigating the role of this receptor in various physiological processes .

Inhibition of Light-Induced Calcium Transients

AA92593 inhibits light-induced calcium transients in CHO cells expressing human OPN4, with an IC50 value of 665 nM. This property could be useful in research exploring cellular responses to light exposure .

Eigenschaften

IUPAC Name |

1-(4-methoxy-3-methylphenyl)sulfonylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO3S/c1-11-10-12(6-7-13(11)17-2)18(15,16)14-8-4-3-5-9-14/h6-7,10H,3-5,8-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDTKLZINZGEPFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)N2CCCCC2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((4-Methoxy-3-methylphenyl)sulfonyl)piperidine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does AA92593 interact with melanopsin and what are the downstream effects?

A1: AA92593 acts as a selective antagonist of melanopsin, a light-sensitive photopigment found in a subset of retinal ganglion cells (mRGCs) [, ]. By binding to melanopsin, AA92593 prevents its activation by light. This inhibition has several downstream effects, including:

- Reduced α-MSH secretion: Melanopsin activation normally stimulates the release of α-melanocyte-stimulating hormone (α-MSH) from the pituitary gland. AA92593 blocks this pathway, leading to decreased α-MSH levels [].

- Altered melatonin production: In the eye, melanopsin activation can influence melatonin synthesis. Studies have shown that AA92593 administration can modulate melatonin levels in the aqueous humor, suggesting a role for melanopsin in ocular melatonin regulation [].

- Increased susceptibility to lens-induced myopia: In guinea pig models, blocking melanopsin with AA92593 exacerbates lens-induced myopia, indicating a protective role for melanopsin in this condition [].

Q2: What is the impact of AA92593 on skin pigmentation?

A2: Research using Xenopus embryos and skin cultures revealed that AA92593 induces skin pigmentation in an eye-dependent manner []. This effect is attributed to the inhibition of melanopsin signaling, which normally regulates skin color change in response to light and background adaptation.

Q3: How does AA92593 affect intraocular pressure (IOP)?

A3: Studies in rabbits demonstrated that administration of AA92593 leads to a decrease in IOP []. This effect was linked to AA92593's ability to block melanopsin activity, subsequently influencing melatonin levels in the aqueous humor. Blocking melatonin receptors with antagonists reversed the IOP-lowering effect, suggesting a melanopsin-melatonin pathway in IOP regulation.

Q4: Beyond its role as a melanopsin antagonist, what other potential applications are being explored for AA92593?

A4: While AA92593 is primarily recognized for its utility in melanopsin research, scientists are investigating its potential in other areas. For instance, one study explored the role of melanopsin in mediating the thermal activation of clock genes []. While the specific involvement of AA92593 was not detailed in this particular study, it highlights the broader implications of targeting melanopsin signaling pathways. Additionally, research on light-induced ATP release from the lens [] points to potential connections between lens physiology, melanopsin, and areas where AA92593 could be a valuable tool for further investigation.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-[4-(3-chlorophenyl)piperazin-1-yl]ethyl]-6,7-dihydro-5H-indol-4-one](/img/structure/B1663312.png)

![N-(3-{[2-(4-amino-1,2,5-oxadiazol-3-yl)-1-ethyl-1H-imidazo[4,5-c]pyridin-6-yl]oxy}phenyl)-4-[2-(morpholin-4-yl)ethoxy]benzamide](/img/structure/B1663334.png)